molecular formula C20H18N2O4 B1630839 Corydamine CAS No. 49870-84-0

Corydamine

Cat. No. B1630839
CAS RN: 49870-84-0
M. Wt: 350.4 g/mol
InChI Key: VWHAIQHZMVRBJN-UHFFFAOYSA-N
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Description

Corydamine is a 3-arylisoquinoline alkaloid . It is a potent DNA topoisomerase I/II inhibitor . Corydamine has anti-cancer activity . It is sourced from the tubers of Corydalis incisa .


Physical And Chemical Properties Analysis

Corydamine has a molecular weight of 350.4 g/mol . It is a crystalline powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Corydamine, identified within Corydalis species, demonstrates notable analgesic and anti-inflammatory properties. Studies reveal that constituents of Corydalis taliensis and Corydalis incisa contain Corydamine with potential therapeutic implications in pain management and inflammation reduction without focusing on drug dosage or adverse reactions (Luo Sd & Wu Sb, 1982); (G. Nonaka & I. Nishioka, 1973).

Antimalarial Activity

A study on Corydalis dubia, a Bhutanese traditional medicine, uncovered that its alkaloids, including Corydamine, exhibit potential antimalarial activity. This finding supports its ethnopharmacological use against infections resembling malarial symptoms (P. Wangchuk et al., 2012).

Cytotoxicity and Potential in Cancer Treatment

Research on Corydalis turtschaninovii identified new alkaloids alongside Corydamine showing cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy (Ki Hyun Kim et al., 2010).

Enzyme Inhibition for Drug Interactions

Corydaline, closely related to Corydamine, has been studied for its ability to inhibit various human cytochrome P450 and UDP-glucuronosyltransferase enzymes, indicating potential significance in the pharmacokinetic modulation of drug interactions (H. Ji et al., 2011).

Neuroprotective Effects and Addiction Treatment Potential

Corydaline and l-tetrahydropalmatine, found in Corydalis, have been shown to attenuate morphine-induced conditioned place preference and alter neurotransmitter receptor expression in rats, offering insights into their therapeutic potential in preventing opioid abuse and addiction (Wei-ning Jiang et al., 2020).

Safety And Hazards

The safety data sheet for Corydamine suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also recommended to use personal protective equipment when handling Corydamine .

properties

IUPAC Name

2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHAIQHZMVRBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corydamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
G Nonaka, I Nishioka - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… unknown alkaloids named corydamine hydrochloride (TN—23)3> and N-formyl … corydamine is represented by the formula IX. Corydamine hydrochloride and N—formyl corydamine are …
Number of citations: 16 www.jstage.jst.go.jp
T Luo, X Deng, Z Li, D Liu, H Wen, Z Wang - Phytochemistry Letters, 2022 - Elsevier
… , lucubrating the anti-cancer activity of corydamine is of great value in the development of … of corydamine were completed. The research in vitro confirmed corydamine suppressed cell …
Number of citations: 1 www.sciencedirect.com
A Yagi, G Nonaka, S Nakayama, I Nishioka - Phytochemistry, 1977 - Elsevier
… incorporated into corydalic acid methyl ester, corydamine HCI and corynoline, and tritium in … (&)-tetrahydrocoptisine is converted into corydamine HCl and corydalit acid methyl ester via …
Number of citations: 29 www.sciencedirect.com
GL Zhang, G Rücker, E Breitmaier, R Mayer - Phytochemistry, 1995 - Elsevier
… (2), 8-methoxydihydrosanguinarine (3), oxohydrastinine (4), allocryptopine (5), protopine (a), hyperectine (7) and corydamine (lo), two new alkaloids, leptocarpine (8) and …
Number of citations: 57 www.sciencedirect.com
X Deng, T Luo, Z Li, H Wen, H Zhang, X Yang… - European Journal of …, 2022 - Elsevier
This article describes the syntheses and biological activity of five 3-arylisoquinoline natural products corydamine (1), N-formyl Corydamine (2), hypecumine (3), Decumbenine B (XW) …
Number of citations: 3 www.sciencedirect.com
B Sun, I Assani, CG Wang, MX Wang… - Natural Product …, 2022 - Taylor & Francis
Two new alkaloids, leptocarpinine B (1) and corydamine acid (2), with thirteen known alkaloid compounds (3–15), were isolated from Hypecoum leptocarpum. The structures of the …
Number of citations: 9 www.tandfonline.com
Q Wang, W Chen, Q Wang, Y Tao, R Yu… - Journal of …, 2020 - Wiley Online Library
… Finally, two isoquinoline alkaloids (protopine and corydamine) are selectively purified on the XCharge C18 preparative column. These results demonstrate that a middle chromatogram …
H Wen, L Jiang, D Zhang, X Yuan… - Pharmacognosy …, 2018 - search.proquest.com
… Quantitative analysis was performed on Agilent 1200 HPLC system (Agilent Technologies), using protopine and corydamine (isolated in this study) as reference substances. An …
Number of citations: 10 search.proquest.com
H Wen, X Yuan, C Li, J Li, H Yue - Natural Product Research, 2022 - Taylor & Francis
Two new isoquinoline alkaloids, hypecocarpinine (1) and leptocaramine (2) along with five known ones including leptopidine (3), corydamine (4), protopine (5), dihydroprotopine (6) …
Number of citations: 2 www.tandfonline.com
C Seger, S Sturm, EM Strasser… - Magnetic …, 2004 - Wiley Online Library
… In the case of corydamine (10), both 1H and 13C NMR data have been presented.Unfortunately, the authors failed to comment on the use of 2D NMR methods. Nevertheless, …

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